molecular formula C14H11BrClNO B5717731 N-(3-bromophenyl)-3-chloro-4-methylbenzamide

N-(3-bromophenyl)-3-chloro-4-methylbenzamide

Cat. No. B5717731
M. Wt: 324.60 g/mol
InChI Key: VVYAEKXZNGUKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-3-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BML-284 and has a molecular formula of C14H10BrClNO.

Mechanism of Action

N-(3-bromophenyl)-3-chloro-4-methylbenzamide acts as a selective PPAR-γ agonist by binding to the receptor and inducing a conformational change that promotes the recruitment of co-activators and the transcription of target genes. This leads to an increase in insulin sensitivity and a reduction in inflammation, which can help to improve metabolic function.
Biochemical and physiological effects:
Studies have shown that N-(3-bromophenyl)-3-chloro-4-methylbenzamide has several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also has anti-inflammatory effects, which can help to reduce the risk of developing metabolic disorders. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-bromophenyl)-3-chloro-4-methylbenzamide in lab experiments is its selectivity for PPAR-γ. This allows researchers to specifically target this receptor and study its effects on metabolic function. However, one of the limitations is that it may not accurately reflect the effects of PPAR-γ activation in vivo, as the compound may have off-target effects or be metabolized differently in animals or humans.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-3-chloro-4-methylbenzamide. One area of interest is its potential use in the treatment of metabolic disorders such as type 2 diabetes and obesity. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential use in the treatment of neurodegenerative diseases. Studies have shown that it has neuroprotective effects, but more research is needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the mechanisms of action of N-(3-bromophenyl)-3-chloro-4-methylbenzamide and its potential off-target effects.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-3-chloro-4-methylbenzamide can be achieved through a multi-step process involving several chemical reactions. The first step involves the reaction of 3-bromophenylboronic acid and 3-chloro-4-methylbenzoyl chloride in the presence of a palladium catalyst to form an intermediate product. The intermediate product is then treated with ammonia to obtain the final product, N-(3-bromophenyl)-3-chloro-4-methylbenzamide.

Scientific Research Applications

N-(3-bromophenyl)-3-chloro-4-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a selective PPAR-γ agonist. PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. The activation of PPAR-γ has been shown to improve insulin sensitivity and reduce inflammation, making it a potential target for the treatment of metabolic disorders such as type 2 diabetes and obesity.

properties

IUPAC Name

N-(3-bromophenyl)-3-chloro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c1-9-5-6-10(7-13(9)16)14(18)17-12-4-2-3-11(15)8-12/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYAEKXZNGUKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-3-chloro-4-methylbenzamide

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